Compound Description: This compound was synthesized and analyzed using a validated RP-HPLC method under different pH conditions []. The study aimed to follow the compound's degradation and the emergence of impurities.
Compound Description: This compound, an ester derived from 1-naphthoic acid and an aromatic alcohol, was structurally characterized by X-ray crystallography [].
Compound Description: Dcp is a synthetic analog of 2',6'-dimethyltyrosine where the amino and hydroxyl groups are replaced by a hydrogen and a carbamoyl group, respectively []. It's been incorporated into opioid peptides, leading to the development of opioid antagonists.
Compound Description: This tyrosine analog features a methyl group replacing the amino group and a carbamoyl group replacing the hydroxyl group of 2',6'-dimethyltyrosine []. Incorporating (2S)-Mdcp into opioid agonist peptides has generated compounds demonstrating antagonistic properties at various opioid receptors.
Compound Description: This compound is a lower homolog of the GABA B receptor antagonist, Baclofen []. It acts as a weak specific antagonist of GABA at this receptor.
Compound Description: This molecule is a lower homolog of the GABAB receptor antagonist Phaclofen []. Similar to 3-amino-3-(4-chlorophenyl)propanoic acid, it acts as a weak antagonist at this receptor.
Compound Description: This compound represents a lower homolog of the GABAB receptor antagonist Saclofen []. Among the chlorinated analogs discussed, it exhibits the strongest antagonistic activity at this receptor.
Compound Description: This selenium-containing pyridinium salt has shown antioxidant properties in vitro, including reducing protein carbonylation and lipid peroxidation in the liver []. Acute oral toxicity studies in mice suggest low toxicity.
Compound 10: 2-(4-Chlorophenyl)propanoic acid
Compound Description: This compound serves as a starting material in a synthetic route to produce 2-(3-nitrophenyl)propanoic acid and 2-(3-aminophenyl)propanoic acid [].
Compound 11: N-acetylphenylalanylmethionine
Compound Description: This N-acetyl dipeptide was identified as a potential neuraminidase inhibitor through in silico docking simulations and in vitro bioassays [].
Compound Description: This molecule was identified as a potential neuraminidase inhibitor based on in silico and in vitro studies []. It exhibited moderate neuraminidase affinity in a concentration-dependent manner.
Compound Description: This molecule emerged as a potential neuraminidase inhibitor in in silico and in vitro studies [], demonstrating a competitive inhibition mechanism.
Compound 14: Ascorbic Acid (Vitamin C)
Compound Description: Ascorbic acid, a known antioxidant, was investigated as a potential neuraminidase inhibitor [] and displayed non-competitive inhibition kinetics in the study.
Compound Description: Probenecid, a drug commonly used to treat gout, was also studied for its potential as a neuraminidase inhibitor [] and exhibited a competitive inhibition mechanism.
Compound Description: This compound is a degradation product identified in oseltamivir phosphate powder for oral suspension, resulting from an interaction between the active pharmaceutical ingredient and citrate [].
Compound Description: This compound is another degradation product identified in oseltamivir phosphate powder for oral suspension, arising from an interaction between the active pharmaceutical ingredient and citrate [].
Compound Description: SCO-267 is a novel full agonist of GPR40, a G-protein-coupled receptor involved in glucose regulation. It shows potential for treating type 2 diabetes mellitus by stimulating insulin and incretin secretion [].
Compound Description: Ki16425 acts as a subtype-selective antagonist for EDG-family lysophosphatidic acid (LPA) receptors, particularly LPA1 and LPA3 []. It inhibits LPA-induced responses like guanosine 5'-O-(3-thio)triphosphate binding, DNA synthesis, and cell migration.
Compound Description: SM-130686 is an oxindole derivative that acts as an agonist for the ghrelin receptor []. It stimulates inositol phosphate turnover and shares a binding site with the endogenous agonist ghrelin.
Compound Description: SM-157740, another oxindole derivative, is an agonist of the ghrelin receptor [], stimulating inositol phosphate turnover. It shares a common binding site with the endogenous ligand, ghrelin.
Compound Description: This unusual amino acid is found in Mutremdamide A, a sulfated cyclic depsipeptide isolated from the marine sponge Theonella swinhoei [].
Compound Description: This compound is a key intermediate in synthesizing a series of oxazetidine derivatives investigated for their potential in treating neurological disorders [].
Compound Description: This series of compounds exhibited anti-exudative and anti-inflammatory properties []. The study focused on understanding their structure-activity relationships.
Compound Description: This thiazolidinedione derivative exhibits blue luminescence and has potential applications in bioplastic scintillation []. It's blended with polylactic acid (PLA) to create thin films with enhanced luminescent properties.
Compound Description: This thiazolidinedione derivative, similar to its methylphenyl counterpart, demonstrates blue luminescence with potential applications in bioplastic scintillation []. It's blended with PLA to generate thin films with enhanced luminescent characteristics.
Compound Description: SQ 29,548 is a thromboxane receptor antagonist. Studies have investigated its activity in various smooth muscle tissues, exploring potential subclasses of thromboxane receptors [].
Compound Description: L655,240 functions as a thromboxane receptor antagonist []. Studies have focused on its effects on different smooth muscle tissues to elucidate potential thromboxane receptor subclasses.
Compound Description: BM 13,505 acts as a thromboxane receptor antagonist [], and its activity in various smooth muscle tissues has been studied to investigate potential thromboxane receptor subtypes.
Compound Description: GR 32,191 serves as a thromboxane receptor antagonist []. Its activity profile in different smooth muscle tissues has been studied to explore potential thromboxane receptor subtypes.
Compound Description: SQ 30,741 acts as a thromboxane receptor antagonist [], and research has investigated its effects on various smooth muscle tissues to identify potential thromboxane receptor subtypes.
Compound Description: This compound is a known thromboxane A2 prostanoid (TP) receptor antagonist. Researchers have synthesized derivatives by replacing its carboxylic acid group with substituted cyclopentane-1,3-dione units to explore changes in potency and duration of action [].
Compound Description: This compound is a thromboxane A2 prostanoid (TP) receptor antagonist. Researchers have created derivatives by substituting its carboxylic acid group with cyclopentane-1,3-dione units to study the impact on potency and duration of action [].
Compound Description: MK886 is a selective antagonist of peroxisome proliferator–activated receptor alpha (PPARα) []. It's used to investigate the role of PPARα in mediating the antidepressant-like effects of N-palmitoylethanolamide in a rat model of chronic unpredictable mild stress.
Compound Description: This novel mercaptoacrylic acid derivative exhibits cytoprotective activity in a rat model of medication-induced enteropathy []. It functions as a hydrogen sulfide (H2S) donor, mitigating oxidative stress and normalizing NO-synthase activity in the small intestine.
Compound Description: This 2-azetidinone derivative exhibited the most potent antimicrobial activity among a series of synthesized compounds []. The study aimed to explore structure-activity relationships for antimicrobial and anticancer activities.
Compound Description: This compound is a sulfur-containing 1,4-dihydropyridine that demonstrated notable hepatoprotective activity in a rat model of tetrachloromethane-induced acute liver damage []. It effectively reduced blood levels of liver injury markers, suggesting potential as a candidate for further preclinical studies.
Compound 42: 4-(cyanomethyl)-2-ethoxybenzoic acid
Compound Description: This compound is an impurity identified in Repaglinide, an anti-diabetic drug []. It was isolated and characterized during an investigation of impurities in Repaglinide bulk drug batches.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.